molecular formula C10H16O B14151234 (+)-trans-Isopiperitenol CAS No. 4017-77-0

(+)-trans-Isopiperitenol

Cat. No.: B14151234
CAS No.: 4017-77-0
M. Wt: 152.23 g/mol
InChI Key: OLAKPNFIICOONC-VHSXEESVSA-N
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Description

(+)-trans-Isopiperitenol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the Mentha species. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has also attracted attention in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-trans-Isopiperitenol can be achieved through several methods. One common approach involves the hydrogenation of (+)-trans-Isopiperitenone, which is derived from the oxidation of (+)-trans-Isopiperitenyl acetate. The hydrogenation process typically uses a palladium catalyst under mild conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of essential oils from Mentha species, followed by fractional distillation to isolate the compound. This method leverages the natural abundance of the compound in these plants, making it a cost-effective approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+)-trans-Isopiperitenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (+)-trans-Isopiperitenone.

    Reduction: The compound can be reduced to form different isomers of piperitenol.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst is typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: (+)-trans-Isopiperitenone

    Reduction: Various isomers of piperitenol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.

    Medicine: Research suggests that (+)-trans-Isopiperitenol may have anti-inflammatory and analgesic effects, which could be beneficial in developing new therapeutic agents.

    Industry: Its pleasant aroma makes it valuable in the flavor and fragrance industry, where it is used in perfumes, cosmetics, and food flavorings.

Mechanism of Action

The exact mechanism of action of (+)-trans-Isopiperitenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (-)-trans-Isopiperitenol: The enantiomer of (+)-trans-Isopiperitenol, with similar chemical properties but different biological activities.

    Piperitenone: A related compound that can be synthesized from this compound through oxidation.

    Menthol: Another monoterpenoid alcohol found in Mentha species, known for its cooling sensation and use in various products.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity and sensory properties. Its distinct minty aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

4017-77-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1

InChI Key

OLAKPNFIICOONC-VHSXEESVSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)O

Origin of Product

United States

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